molecular formula C16H22BNO3 B1356807 N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 914397-31-2

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1356807
CAS No.: 914397-31-2
M. Wt: 287.2 g/mol
InChI Key: HKYJPDOXJIFTTQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative characterized by a cyclopropyl group on the amide nitrogen and a meta-positioned pinacol boronate ester on the benzamide ring . It has a molecular formula of C16H22BNO3 and a molecular weight of 287.16 g/mol . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . The core research value of this compound lies in its boronic ester functional group, which serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . These reactions are fundamental in medicinal chemistry and drug discovery for the construction of biaryl structures, which are common scaffolds in active pharmaceutical ingredients and other functional materials . As a boronic ester, it often offers advantages over boronic acids, such as enhanced stability and crystallinity, facilitating handling and storage . While specific biological activity data for this exact molecule is limited in the public domain, structurally related N-cyclopropyl benzamide boronic esters have been identified as important intermediates in multi-step syntheses aimed at developing potent bioactive molecules . Researchers value this compound for constructing complex molecular architectures, exploring structure-activity relationships, and developing novel therapeutic candidates. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)14(19)18-13-8-9-13/h5-7,10,13H,8-9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYJPDOXJIFTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592133
Record name N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914397-31-2
Record name N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester
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Preparation Methods

Detailed Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation or amide coupling Starting from 3-bromobenzoic acid or 3-bromobenzoyl chloride + cyclopropylamine, EDCI/HOBt, base Formation of 3-bromo-N-cyclopropylbenzamide
2 Miyaura borylation Pd catalyst, B2pin2, KOAc, dioxane, 80–100 °C Conversion to N-cyclopropyl-3-(pinacolboronate)benzamide
3 Purification Chromatography or recrystallization Pure target compound

Reaction Conditions and Catalysts

  • Palladium Catalysts:
    Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)) is preferred for its high activity and selectivity in borylation reactions. Pd(PPh3)4 is also commonly used.

  • Bases:
    Potassium acetate is favored due to its mild basicity and compatibility with the boron reagent. Potassium carbonate is an alternative.

  • Solvents:
    Polar aprotic solvents such as 1,4-dioxane, toluene, or mixtures with water are typical to facilitate the reaction and solubilize reagents.

  • Temperature and Time:
    Elevated temperatures (80–100 °C) and extended reaction times (12–24 hours) optimize conversion and yield.

Research Findings and Optimization

  • Yield Optimization:
    Studies indicate that the molar ratio of bis(pinacolato)diboron to the halogenated precursor, catalyst loading, and base concentration critically affect yield and purity. Excess B2pin2 and catalyst loading around 2–5 mol% are typical.

  • Purity Considerations:
    The boronic ester group is sensitive to hydrolysis; therefore, reactions and workups are performed under anhydrous conditions. Purification is commonly achieved by silica gel chromatography under inert atmosphere or recrystallization from anhydrous solvents.

  • Scalability:
    Industrial scale synthesis adapts these conditions to continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and reproducibility.

Data Table Summarizing Typical Preparation Conditions

Parameter Typical Value/Condition Notes
Starting material 3-bromo-N-cyclopropylbenzamide Prepared via amide coupling
Boron reagent Bis(pinacolato)diboron (B2pin2) 1.2 equivalents
Catalyst Pd(dppf)Cl2 (2–5 mol%) Air-sensitive, handle under inert atmosphere
Base Potassium acetate (2 equivalents) Mild base, facilitates borylation
Solvent 1,4-Dioxane or toluene Anhydrous
Temperature 80–100 °C Heating required
Reaction time 12–24 hours Monitored by TLC or HPLC
Purification Silica gel chromatography or recrystallization Protect from moisture
Yield 70–90% Dependent on reaction scale and conditions

Additional Notes on Preparation

  • The cyclopropyl group is introduced via amide bond formation between cyclopropylamine and the corresponding acid or acid chloride precursor before borylation.

  • The boronic ester moiety is typically introduced last to avoid degradation or side reactions during amide coupling.

  • Alternative synthetic routes may involve direct borylation of substituted benzamides or use of other boron reagents, but bis(pinacolato)diboron remains the most common due to stability and ease of handling.

  • Safety and Handling: Palladium catalysts and boron reagents require careful handling under inert atmosphere to avoid oxidation and moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The cyclopropyl group and benzamide moiety can interact with enzymes or receptors, modulating their activity. The dioxaborolane ring can participate in reversible covalent bonding with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
N-Cyclopropyl-3-(dioxaborolan-2-yl)benzamide Cyclopropyl amide, boronate ester (3-position) C₁₇H₂₄BNO₃ 313.19 Cross-coupling reactions, drug discovery
N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide Methoxy (3-position), diisopropyl amide C₂₀H₃₂BNO₄ 361.29 Catalytic studies, steric hindrance effects
N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide Ethyl amide, fluoro (2-position) C₁₅H₂₁BFNO₃ 309.15 Enhanced electronic modulation for coupling
N-(3-Chloropropyl)-4-(dioxaborolan-2-yl)benzamide 3-Chloropropyl amide C₁₆H₂₃BClNO₃ 331.63 Functionalized intermediates for bioconjugation
N-Methoxy-3-(dioxaborolan-2-yl)benzamide Methoxy amide C₁₅H₂₁BNO₄ 298.15 Directed C–H activation in catalysis
N-(Cyanomethyl)-2-methyl-3-(dioxaborolan-2-yl)benzamide Cyanomethyl amide, methyl (2-position) C₁₈H₂₄BN₂O₃ 327.22 Specialty intermediates for agrochemicals
N-(3-(Dimethylamino)propyl)-3-(dioxaborolan-2-yl)benzamide Dimethylaminopropyl amide C₁₉H₃₂BN₂O₃ 355.29 Solubility enhancement, ligand design
Reactivity in Cross-Coupling Reactions
  • N-Cyclopropyl-3-(dioxaborolan-2-yl)benzamide demonstrates robust reactivity in Suzuki-Miyaura couplings due to its electron-deficient aromatic ring and stable boronate ester . Comparatively, N-Methoxy-3-(dioxaborolan-2-yl)benzamide shows higher regioselectivity in directed C–H functionalization due to its N,O-bidentate directing group .
Steric and Electronic Effects
  • Bulky substituents (e.g., N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide ) reduce coupling efficiency but improve selectivity for sterically hindered substrates .
  • Electron-withdrawing groups (e.g., fluoro in N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide ) accelerate transmetalation steps in palladium-catalyzed reactions .
Pharmacological Potential
  • The cyclopropyl group in the target compound is associated with improved metabolic stability compared to N-(3-Chloropropyl)-4-(dioxaborolan-2-yl)benzamide , which may exhibit higher reactivity but lower bioavailability .

Biological Activity

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BNO4C_{15}H_{22}BNO_4 with a molecular weight of 323.22 g/mol. The compound features a cyclopropyl group and a dioxaborolane moiety, which are critical for its biological activity.

The compound acts primarily as an inhibitor of various enzymes and signaling pathways. Its mechanism involves the modulation of protein interactions and inhibition of key kinases involved in cellular signaling. Notably, the presence of the dioxaborolane group enhances its interaction with target proteins.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory activity against several biological targets:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : The compound has shown competitive inhibition with an IC50 value in the low nanomolar range (approximately 8 nM). This suggests a strong potential for therapeutic applications in diseases where GSK-3β is implicated .
  • Inflammatory Pathways : Studies have demonstrated that this compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and NO in BV-2 microglial cells . This anti-inflammatory activity highlights its potential in treating neurodegenerative diseases.

Case Studies

  • Antiparasitic Activity : In a comparative study involving various derivatives of similar scaffolds, N-cyclopropyl substituents were associated with maintained antiparasitic activity (EC50 values ranging from 0.011 to 0.023 μM), indicating that the cyclopropyl group is beneficial for maintaining potency against parasites .
  • Metabolic Stability : While the cyclopropyl group enhances biological activity against certain targets, it was noted that it could exacerbate metabolic degradation in human liver microsomes (human CL int at 157 μL/min/mg) compared to other substituents . This poses considerations for drug development regarding its pharmacokinetics.

Table 1: Summary of Biological Activities

TargetActivity TypeIC50/EC50 ValueReference
GSK-3βInhibition8 nM
IL-6Cytokine ReductionSignificant reduction at 1 µM
AntiparasiticPotencyEC50 0.023 μM
Metabolic StabilityHuman Liver MicrosomesCL int 157 μL/min/mg

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsPurpose
BorylationPd catalyst (e.g., Pd(PPh₃)₄), pinacolborane, base (K₂CO₃), THF, 80°CIntroduce boronate ester
Amide CouplingEDCl, DMAP, DIPEA, DCM, RTForm cyclopropylamide bond
PurificationSilica gel chromatography (hexane:EtOAc gradient)Isolate pure product

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopropyl group (δ ~1.0–1.5 ppm for CH₂) and dioxaborolane ring (δ ~1.3 ppm for CH₃ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₁₇H₂₃BNO₃: 316.18 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) .

Advanced: How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?

Answer:
The dioxaborolane group acts as a stable boronic ester, enabling participation in Suzuki-Miyaura couplings. Key factors:

  • Electrophilic Partner : Reacts with aryl/vinyl halides (e.g., bromobenzene) in the presence of Pd catalysts (e.g., Pd(OAc)₂) and bases (e.g., Na₂CO₃) .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Mechanistic Insight : Transmetallation between Pd⁰ and boronate ester is rate-determining. Air-sensitive conditions prevent boronate oxidation .

Q. Example Protocol :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : THF/H₂O (4:1), 80°C, 12h
  • Yield : ~70–85% (monitored by TLC) .

Advanced: How can reaction yields be optimized for palladium-catalyzed applications?

Answer:

  • Catalyst Screening : Test Pd sources (e.g., PdCl₂, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) to enhance turnover .
  • Solvent Optimization : Use degassed THF or toluene to minimize side reactions.
  • Temperature Control : Microwave-assisted heating (100°C, 30 min) improves efficiency .
  • Additives : Include phase-transfer agents (e.g., TBAB) for biphasic systems .

Q. Troubleshooting Low Yields :

  • Check for boronate hydrolysis (avoid aqueous workup before coupling).
  • Use fresh catalyst and anhydrous solvents .

Advanced: How is the compound’s inhibitory activity (e.g., IC₅₀) against kinase targets determined?

Answer:

Assay Design :

  • Enzyme Source : Recombinant kinase (e.g., EGFR, JAK2).
  • Substrate : ATP and peptide/protein substrate (e.g., poly-Glu-Tyr).

Dose-Response Curves :

  • Incubate compound (0.1–100 µM) with kinase, measure phosphorylation via ELISA or fluorescence.
  • Fit data to sigmoidal models (e.g., GraphPad Prism) to calculate IC₅₀ .

Validation :

  • Counter-screen against unrelated kinases to confirm selectivity.

Basic: What precautions are required for handling air-sensitive reactions during synthesis?

Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions involving Pd catalysts or boronate esters .
  • Solvent Purity : Distill THF/DCM over CaH₂ or molecular sieves.
  • Quenching : Add saturated NH₄Cl to terminate reactions, preventing boronate degradation .

Advanced: How are crystallographic data analyzed to resolve structural ambiguities?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
  • Software Tools :
    • SHELX : Refine structures via dual-space algorithms .
    • OLEX2 : Visualize electron density maps and validate bond lengths/angles .
  • Validation : Check R-factors (R₁ < 0.05) and residual density (<0.5 eÅ⁻³) .

Advanced: How to design experiments assessing the compound’s pharmacokinetic (PK) properties?

Answer:

In Vitro Stability :

  • Microsomal Incubation : Test hepatic metabolism using human liver microsomes (HLM) + NADPH.
  • Plasma Stability : Incubate in plasma (37°C, 1h), analyze by LC-MS .

In Vivo PK :

  • Administer IV/PO doses to rodents, collect plasma samples at timed intervals.
  • Non-compartmental analysis (NCA) calculates t₁/₂, Cmax, and bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.